molecular formula C14H15N3O3S2 B2600955 N-(furan-2-ylmethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide CAS No. 1448133-46-7

N-(furan-2-ylmethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide

Cat. No.: B2600955
CAS No.: 1448133-46-7
M. Wt: 337.41
InChI Key: DXYQHJFTKMGZJT-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide is a complex organic compound that features a unique combination of furan, thiophene, and imidazole rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of furan-2-ylmethanol with thiophen-3-ylmethanol in the presence of a base to form the corresponding sulfonamide. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines .

Scientific Research Applications

N-(furan-2-ylmethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and heterocyclic compounds such as:

Uniqueness

What sets N-(furan-2-ylmethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide apart is its unique combination of furan, thiophene, and imidazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-methyl-N-(thiophen-3-ylmethyl)imidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S2/c1-16-9-14(15-11-16)22(18,19)17(7-12-4-6-21-10-12)8-13-3-2-5-20-13/h2-6,9-11H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYQHJFTKMGZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N(CC2=CSC=C2)CC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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